1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Description
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, also known as TPU, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
Conformational Studies and Binding Interactions
Research on pyrid-2-yl ureas, including compounds similar to 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, highlights their intricate conformational dynamics and ability to bind with biomolecules. Chien et al. (2004) explored the conformational preferences of pyrid-2-yl ureas, revealing their potential for intramolecular hydrogen bonding and complexation with molecules like cytosine, hinting at applications in molecular recognition and sensor design Chien et al., 2004.
Metal Ion Coordination and Molecular Assembly
Qureshi et al. (2009) synthesized a ligand capable of binding metal ions through a pyridyl nitrogen atom or thioether sulfur donor. This ligand demonstrates the ability to bind ion-pairs through coordination and hydrogen bonding, suggesting its use in creating metal-organic frameworks or coordination complexes for catalysis or separation technologies Qureshi et al., 2009.
Corrosion Inhibition
Mannich bases derived from pyridin-4-yl ureas have been investigated for their role as corrosion inhibitors, particularly on mild steel surfaces in acidic environments. Jeeva et al. (2015) demonstrated that these compounds efficiently inhibit corrosion, indicating their potential as environmentally friendly corrosion inhibitors in industrial applications Jeeva et al., 2015.
Synthetic Applications and Material Science
Studies on the synthesis and crystal structure of thiouronium salts derived from pyridin-2-ylmethyl urea analogs point towards their applications in designing new materials with specific electronic or structural properties. Stojanovic et al. (2010) explored such derivatives, indicating their potential in materials science, particularly in the creation of room temperature ionic liquids Stojanovic et al., 2010.
Antimicrobial Activity
The design of urea derivatives also extends to the field of medicinal chemistry, where their antimicrobial properties are of interest. Reddy et al. (2003) synthesized N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activity, suggesting their utility in developing new antimicrobial agents Reddy et al., 2003.
properties
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-6-21-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h1-8,10H,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEUCBWZBHQRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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